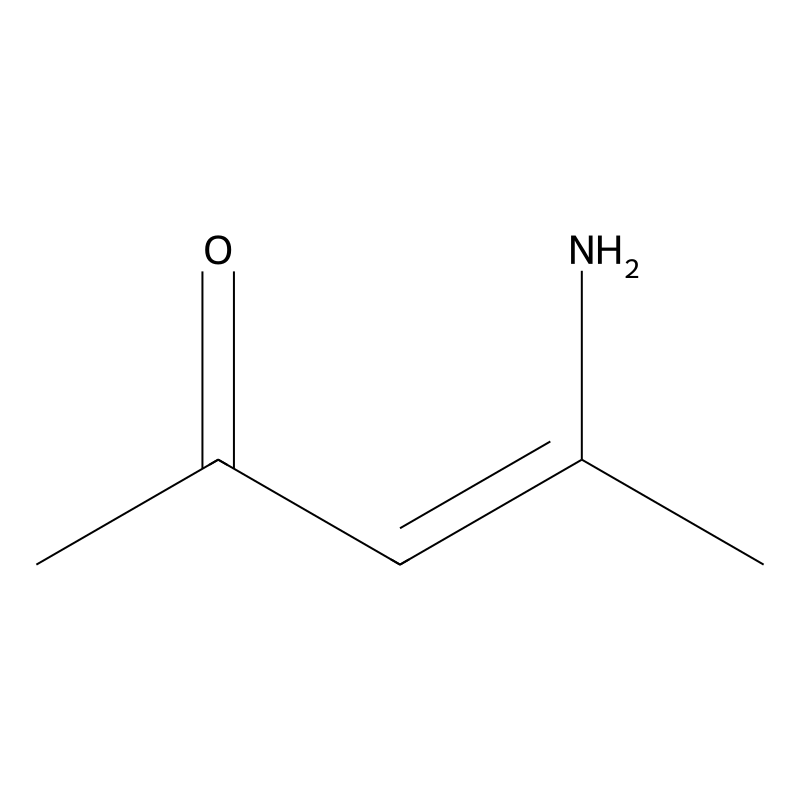4-Amino-3-penten-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential in Medicinal Chemistry:
- Scaffold for drug discovery: The unique structure of 4-Amino-3-penten-2-one, with its combination of an enamine and a ketone functional group, makes it a potential scaffold for the development of new drugs []. Researchers are exploring its potential in various therapeutic areas, but further studies are needed to validate its efficacy and safety.
Organic Synthesis:
- Building block for complex molecules: The presence of reactive functional groups allows 4-Amino-3-penten-2-one to be used as a building block for the synthesis of more complex molecules. This opens the door to the creation of new materials with diverse properties [].
Other Potential Applications:
4-Amino-3-penten-2-one is an organic compound with the molecular formula C₅H₉NO and a molecular weight of 99.1311 g/mol. It is classified as a β-enaminone, which is a type of compound featuring both an amine and a ketone functional group. The structure of 4-amino-3-penten-2-one includes a five-membered carbon chain with an amino group at the fourth position and a double bond between the second and third carbon atoms . This compound is also known by other names such as acetylacetonamine, reflecting its structural similarities to acetylacetone.
- Tautomerization: It can exist in tautomeric forms, primarily as an enamine or a ketone, which can influence its reactivity in different environments .
- Photoisomerization: Studies have shown that this compound can undergo photoisomerization through mechanisms involving hydrogen atom migration and internal rotation, leading to different structural isomers .
- Nucleophilic Addition: The presence of both the amino and carbonyl groups allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Research indicates that 4-amino-3-penten-2-one exhibits various biological activities. It has been studied for its potential:
- Antimicrobial Properties: Some derivatives of this compound have shown activity against bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Antitumor Activity: Preliminary studies indicate that certain derivatives may possess antitumor properties, although further research is required to establish efficacy and mechanisms .
The synthesis of 4-amino-3-penten-2-one can be achieved through several methods:
- Condensation Reactions: A common method involves the condensation of an appropriate amine with an α,β-unsaturated ketone.
- Reduction Reactions: Reduction of corresponding α,β-unsaturated carbonyl compounds can yield 4-amino-3-penten-2-one.
- Multicomponent Reactions: These reactions involve combining multiple reactants in one pot to form the desired product efficiently .
4-Amino-3-penten-2-one finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
- Organic Synthesis: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules.
- Chemical Research: It is utilized in studies related to intramolecular hydrogen bonding and molecular conformation .
Studies on the interactions of 4-amino-3-penten-2-one with other compounds have revealed insights into its chemical behavior:
- Intramolecular Hydrogen Bonding: Research indicates that this compound can form intramolecular hydrogen bonds, influencing its stability and reactivity .
- Spectroscopic Studies: Various spectroscopic techniques (NMR, IR) have been employed to analyze its structural properties and interactions with solvents or other reagents .
Several compounds share structural similarities with 4-amino-3-penten-2-one, including:
| Compound Name | Formula | Key Features |
|---|---|---|
| Acetylacetone | C₅H₈O₂ | A β-diketone known for its chelating properties. |
| 4-Amino-2-butenal | C₄H₇NO | An aldehyde variant that may exhibit different reactivity. |
| 3-Amino-3-penten-2-one | C₅H₉N | Similar structure but different functional groups. |
Uniqueness of 4-Amino-3-penten-2-one
What sets 4-amino-3-penten-2-one apart from these similar compounds is its specific arrangement of functional groups, which allows it to participate in unique
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
4-aminopent-3-en-2-one
(E)-4-aminopent-3-en-2-one








